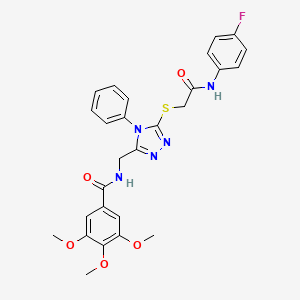

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN5O5S/c1-36-21-13-17(14-22(37-2)25(21)38-3)26(35)29-15-23-31-32-27(33(23)20-7-5-4-6-8-20)39-16-24(34)30-19-11-9-18(28)10-12-19/h4-14H,15-16H2,1-3H3,(H,29,35)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDNPZNTEXCUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound with significant potential for various biological activities. Its intricate structure includes a triazole ring and a methoxybenzamide moiety, which are known to contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of multiple functional groups that enhance its biological activity. The structural components include:

- Triazole Ring : Associated with antifungal and antibacterial properties.

- Methoxybenzamide Moiety : Potentially involved in interactions with biological targets.

- Fluorophenyl Group : May enhance lipophilicity and cellular uptake.

Biological Activity Overview

Preliminary studies have suggested that this compound exhibits anticancer , antifungal , and antibacterial activities:

-

Anticancer Activity :

- Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, analogs have shown significant activity against nervous system cancers and other malignancies.

- The mechanism of action may involve the inhibition of specific enzymes or pathways related to cancer progression.

- Antifungal Activity :

- Antibacterial Activity :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |

| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |

| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |

The unique combination of triazole and methoxybenzamide functionalities in N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide may provide synergistic effects not seen in simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-pheny...

- Evren et al. (2019) developed novel thiazole derivatives that demonstrated strong selectivity against A549 human lung adenocarcinoma cells, indicating potential parallels in activity for triazole-containing compounds like N... .

- Molecular Docking Studies : These studies suggest that N... may bind to specific enzymes involved in cancer progression or microbial resistance. Techniques such as molecular docking and binding assays are essential for elucidating these interactions .

Scientific Research Applications

Structural Overview

The compound features several critical structural components:

- Triazole Ring : Known for its diverse biological activities.

- Methoxybenzamide Moiety : Enhances pharmacological potential.

- Fluorophenyl Group : Contributes to the compound's unique properties.

The molecular formula of the compound is , indicating the presence of multiple functional groups that enhance its biological activity .

Anticancer Applications

Research indicates that N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide exhibits significant anticancer properties. Several studies have highlighted its mechanisms of action and efficacy against various cancer cell lines.

Case Studies

A comparative analysis of structurally similar compounds has revealed promising results:

| Compound Name | IC50 Values (µM) | Cancer Type |

|---|---|---|

| N-(5-methylthiazolyl)-2-substituted thioacetamides | 23.30 ± 0.35 | NIH/3T3 mouse embryoblast |

| 1-(p-Tolyl)-3-(triazolyl)urea | <10 | Various cancers |

These studies indicate that certain derivatives exhibit lower IC50 values than standard chemotherapeutics like cisplatin, suggesting enhanced efficacy .

Antimicrobial Applications

The presence of the triazole and thiadiazole rings in the compound is associated with various antimicrobial activities:

- Antibacterial Effects : Effective against a range of bacterial strains by disrupting bacterial cell membranes.

- Antifungal Properties : The functional groups enhance the compound's ability to inhibit fungal growth .

A detailed comparison of structurally similar compounds emphasizes the unique functionalities of N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-pheny1 -4H -1,2,4-triazol -3 -yl)methyl)-3 , 4 , 5 -trimethoxybenzamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole) | Pyrazole ring | Anticancer |

| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |

| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |

This table illustrates how the combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

Spectral and Structural Confirmation

- IR Spectroscopy : The absence of C=O (1663–1682 cm⁻¹) in triazole-thiones (e.g., compounds 7–9 ) confirms tautomerization to thione forms, consistent with the target compound’s synthesis .

- NMR Analysis : Chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) () highlight environmental changes due to substituents. For the target compound, the 3,4,5-trimethoxybenzamide group introduces distinct deshielding in aromatic regions compared to sulfonyl analogs .

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for this compound?

Methodological Answer: The synthesis involves sequential functionalization of the triazole core:

- Thioether Formation : React 4-phenyl-1,2,4-triazole-3-thiol with 2-chloro-N-(4-fluorophenyl)acetamide using K₂CO₃ in DMF at 80°C for 12 hours to introduce the thioethyl bridge .

- Amide Coupling : Use HATU/DIPEA in anhydrous DCM to conjugate 3,4,5-trimethoxybenzoyl chloride to the intermediate amine, ensuring <5% unreacted starting material via TLC monitoring .

- Purification : Employ silica gel chromatography (hexane:EtOAc, 3:1) followed by recrystallization from ethanol to achieve ≥95% purity .

Q. Which analytical techniques confirm the compound’s structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : Identify methoxy protons (δ 3.75–3.85 ppm, singlet) and triazole C-H (δ 8.3 ppm) using ¹H/¹³C NMR. DEPT-135 confirms quaternary carbons .

- HRMS : Validate molecular ion [M+H]⁺ at m/z 567.1894 (Δ < 2 ppm error) .

- HPLC-DAD : Use a C18 column (ACN:H₂O, 70:30) to confirm purity >98% with a single peak at λ = 254 nm .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and chemical goggles to prevent dermal/ocular exposure .

- Storage : Keep in amber vials at −20°C under argon to prevent hydrolysis of the amide bond .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial efficacy?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (F, Cl) or electron-donating groups (OCH₃) at the benzamide para-position .

- Biological Testing : Determine MICs against Candida albicans (CLSI M27-A3 protocol) and Staphylococcus aureus (broth microdilution, 18h incubation) .

- QSAR Modeling : Use Molinspiration or SwissADME to correlate ClogP (<3.5) with enhanced membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data among analogs?

Methodological Answer:

- Assay Standardization : Normalize inoculum density (0.5 McFarland) and incubation time (24h) across labs .

- Metabolite Screening : Perform LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may reduce efficacy .

- Target Validation : Use SPR (Biacore) to measure binding kinetics (KD < 1 µM) to fungal CYP51 or bacterial DNA gyrase .

Q. How can pharmacokinetic properties be improved via structural modifications?

Methodological Answer:

- Solubility Enhancement : Introduce PEGylated side chains (e.g., -OCH₂CH₂OH) to increase aqueous solubility (>1 mg/mL) .

- Metabolic Stability : Incubate with rat liver microsomes (37°C, 1h) and quantify parent compound via UPLC-QTOF (t₁/₂ > 30 min) .

- Bioisosteric Replacement : Substitute triazole with 1,2,3-thiadiazole to reduce CYP3A4-mediated metabolism while maintaining H-bonding .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK; docking score < −9.0 kcal/mol) .

- Enzyme Inhibition Assays : Measure IC₅₀ against C. albicans sterol 14α-demethylase using lanosterol substrate (UV-Vis at λ = 240 nm) .

- Cellular Imaging : Confocal microscopy with FITC-labeled analogs to track subcellular localization in fungal hyphae .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.